An In-depth Technical Guide to 2-Fluorobenzoate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2-Fluorobenzoate: Chemical Properties, Structure, and Applications
Introduction
2-Fluorobenzoic acid (C₇H₅FO₂), and its conjugate base 2-fluorobenzoate, are aromatic carboxylic acids that serve as pivotal building blocks in modern organic synthesis.[1][2] Characterized by a fluorine atom at the ortho-position of the benzene ring, this compound exhibits unique physicochemical properties, including increased acidity and modified reactivity compared to its parent molecule, benzoic acid.[1] These characteristics make it an invaluable intermediate in the synthesis of a wide array of high-value chemicals, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive technical overview of 2-fluorobenzoic acid, detailing its molecular structure, physicochemical and spectroscopic properties, established experimental protocols for its synthesis and analysis, and key applications for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Profile
2-Fluorobenzoic acid is a monosubstituted derivative of benzoic acid where a fluorine atom replaces the hydrogen at the C2 position of the benzene ring.[3] The high electronegativity of the fluorine atom significantly influences the molecule's electronic distribution, which in turn affects its acidity and chemical reactivity.[1] At room temperature, it appears as a white to light yellow crystalline solid or powder with no distinctive odor.[3][4]
The structural integrity and identity of 2-fluorobenzoic acid are unequivocally established through a combination of spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the overall molecular geometry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR (in CDCl₃): The proton NMR spectrum typically shows signals at approximately δ 13.3 (singlet, 1H, COOH), δ 7.9 (multiplet, 1H), δ 7.6 (multiplet, 1H), and δ 7.3 (multiplet, 2H).[1]
-
¹³C-NMR (in CDCl₃): The carbon spectrum exhibits characteristic peaks around δ 165.8 (C=O), δ 162.5 (doublet, J=250 Hz, C-F), δ 134.5, δ 132.0, δ 124.5, δ 117.0, and δ 115.5.[1]
Infrared (IR) Spectroscopy:
The IR spectrum of 2-fluorobenzoic acid displays characteristic absorption bands that confirm the presence of its key functional groups. These include a broad O-H stretch from the carboxylic acid, a sharp C=O (carbonyl) stretch, C-F stretching, and aromatic C-H stretching vibrations.[5]
Mass Spectrometry (MS):
Mass spectrometric analysis of 2-fluorobenzoic acid typically shows a molecular ion peak (M+) consistent with its molecular weight of 140.11 g/mol .[5] A common fragmentation pattern involves the loss of the carboxylic acid group.
Molecular Structure of 2-Fluorobenzoic Acid
A 2D representation of the 2-Fluorobenzoic acid molecule.
Physicochemical Properties
The physical and chemical properties of 2-fluorobenzoic acid are well-documented and crucial for its application in various chemical syntheses and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FO₂ | [6] |
| Molecular Weight | 140.11 g/mol | [1] |
| Melting Point | 122-125 °C | [3] |
| Boiling Point | 114 °C | [3] |
| Density | 1.46 g/cm³ | [3] |
| pKa | 3.27 (at 25 °C) | [6] |
| Water Solubility | 7.2 g/L | [5] |
| Appearance | White to light yellow crystalline powder or needles | [1][3] |
Synthesis and Purification
Several synthetic routes to 2-fluorobenzoic acid have been established, with the most common methods involving the diazotization of anthranilic acid or the oxidation of o-fluorobenzaldehyde.
Synthesis from Anthranilic Acid
A widely used laboratory-scale synthesis involves the diazotization of anthranilic acid followed by a Schiemann-type reaction.[3][7]
Experimental Protocol:
-
Diazotization: Anthranilic acid is dissolved in an aqueous solution of a non-nucleophilic acid (e.g., fluoroboric acid). The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Fluorination: The resulting diazonium salt is then gently heated, leading to the decomposition of the salt and the formation of 2-fluorobenzoic acid.
-
Work-up and Purification: The crude product is extracted with an organic solvent, washed, dried, and purified by recrystallization from a suitable solvent system like 50% aqueous ethanol or benzene.[3]
Synthesis via Oxidation of o-Fluorobenzaldehyde
Another efficient method is the oxidation of o-fluorobenzaldehyde.[7][8]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, o-fluorobenzaldehyde is mixed with water and catalytic amounts of Cu(OAc)₂·H₂O and Co(OAc)₂·4H₂O.[8]
-
Oxidation: An oxygen balloon is connected to the vessel, and the mixture is heated to 70°C and stirred for 12 hours.[8]
-
Work-up: After cooling, the solid crude product is separated by centrifugation.[8]
-
Purification: The solid is washed with water, centrifuged again, and dried to yield the final product.[8]
Generalized Synthetic Workflow
A simplified diagram illustrating the general steps in the synthesis of 2-Fluorobenzoic Acid.
Reactivity and Mechanistic Insights
The chemical behavior of 2-fluorobenzoic acid is primarily dictated by its carboxylic acid functional group, with its reactivity being modulated by the ortho-fluoro substituent.
Acidity
With a pKa of approximately 3.27, 2-fluorobenzoic acid is a stronger acid than benzoic acid (pKa ≈ 4.2).[5] This enhanced acidity is attributed to the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which stabilizes the resulting 2-fluorobenzoate conjugate base.[5]
Key Reactions
-
Esterification and Amide Formation: As a typical carboxylic acid, it readily undergoes esterification with alcohols and amide formation with amines. These reactions often require acid catalysis or conversion to a more reactive intermediate.[1][5]
-
Acyl Halide Formation: Reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) yields 2-fluorobenzoyl chloride, a versatile intermediate for further functionalization.[3]
Mechanism of Esterification (Fischer Esterification)
A conceptual overview of the acid-catalyzed esterification of 2-Fluorobenzoic Acid.
Applications in Research and Development
The unique properties of 2-fluorobenzoic acid make it a valuable compound in several areas of research and development.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the manufacturing of various pharmaceuticals.[1][2] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[9] For instance, it is an intermediate for the fungicide tritriazole and the anti-inflammatory drug meclofenamic acid.[3]
-
Agrochemicals: It is also utilized in the synthesis of modern agrochemicals, contributing to the development of more effective and selective pesticides and herbicides.[2]
-
Materials Science: 2-Fluorobenzoic acid and its derivatives are used as monomers for high-performance fluorinated polymers like polyimides and polyamides, which exhibit enhanced thermal stability and desirable dielectric properties.[10] It can also act as a modulator in the synthesis of metal-organic frameworks (MOFs), controlling crystallinity and particle size.[10]
-
Chemical Tracers: Fluorobenzoic acids are important chemical tracers in hydrothermal, geothermal, and oilfield applications to study fluid flow paths.[11]
Safety and Handling
2-Fluorobenzoic acid is classified as an irritant.[1][6] It can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][5]
-
Handling: It should be handled in a well-ventilated area, and inhalation of dust should be avoided.[5] Thorough hand washing is required after handling.[1]
-
Personal Protective Equipment (PPE): Appropriate PPE, including protective gloves, safety glasses, and a lab coat, should be worn to prevent skin and eye contact.[1][5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is incompatible with strong oxidizing agents.[12]
-
Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5]
References
-
Wikipedia. (2023, April 29). 2-Fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
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